molecular formula C6H9N3OS B2425205 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol CAS No. 1339605-18-3

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B2425205
CAS No.: 1339605-18-3
M. Wt: 171.22
InChI Key: UMGACGCOIWQXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound that features both a pyrrolidine ring and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in the thiadiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol typically involves the formation of the thiadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde to form the thiadiazole ring. This intermediate is then reacted with a suitable pyrrolidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol is unique due to the combination of the thiadiazole and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c10-5-1-2-9(3-5)6-8-7-4-11-6/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGACGCOIWQXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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